molecular formula C20H21NO4 B2934781 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENOXYPROPANAMIDE CAS No. 1448123-46-3

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENOXYPROPANAMIDE

Cat. No.: B2934781
CAS No.: 1448123-46-3
M. Wt: 339.391
InChI Key: WSTBNPQLCCAHRG-UHFFFAOYSA-N
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Description

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2-phenoxypropanamide is a synthetic benzofuran derivative offered for pharmacological and biochemical research. Benzofuran scaffolds are recognized in medicinal chemistry for their diverse biological activities, which can include antimicrobial properties and effects on the central nervous system . Researchers are exploring this chemical class for its potential interaction with various enzymatic pathways and receptors. The structure of this compound, featuring both benzofuran and phenoxypropanamide groups, makes it a valuable intermediate or target molecule in the development of novel therapeutic agents and the study of structure-activity relationships (SAR). This product is provided as a high-purity material to ensure experimental consistency and reliability. It is intended for laboratory research purposes by qualified professionals. This compound is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-14(24-16-8-3-2-4-9-16)20(23)21-12-11-17(22)19-13-15-7-5-6-10-18(15)25-19/h2-10,13-14,17,22H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTBNPQLCCAHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC(C1=CC2=CC=CC=C2O1)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENOXYPROPANAMIDE typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the hydroxypropyl group, and the coupling with phenoxypropanamide. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated synthesis platforms for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENOXYPROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENOXYPROPANAMIDE involves its interaction with specific molecular targets. For instance, it may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Benzofuran vs. Phenyl/Chlorophenyl Groups

Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (, Compound 8) feature chlorophenyl groups, which are electron-withdrawing and may enhance oxidative stability.

Hydroxypropyl vs. Sulfonyl/Sulfonamide Groups

The trifluoromethyl-sulfonyl propanamide derivative in exhibits high metabolic stability due to its electron-withdrawing trifluoromethyl and sulfonyl groups. However, the hydroxypropyl group in the target compound may improve aqueous solubility and reduce toxicity compared to sulfonamide-containing analogs, which are often associated with higher lipophilicity and renal clearance challenges .

Phenoxypropanamide vs. Hydroxamic Acid Derivatives

Hydroxamic acids (e.g., , Compounds 6–10) are known for metal-chelating properties, making them potent inhibitors of metalloenzymes like histone deacetylases (HDACs). The target compound’s phenoxypropanamide group lacks chelating capacity but may exhibit distinct selectivity profiles, favoring non-metalloenzyme targets such as serine hydrolases or kinases .

Pharmacokinetic and Physicochemical Properties

While exact data for the target compound are unavailable, inferences can be drawn from analogs:

  • Lipophilicity: The benzofuran and phenoxy groups likely increase logP compared to chlorophenyl-hydroxamic acids but reduce it relative to trifluoromethyl-sulfonyl derivatives.
  • Solubility : The hydroxypropyl chain may enhance water solubility compared to fully aromatic or sulfonamide-based compounds.
  • Metabolic Stability : Benzofuran rings are susceptible to oxidative metabolism, whereas trifluoromethyl groups () resist degradation, suggesting the target compound may require structural optimization for in vivo applications .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Bioactivity Insights Reference
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2-phenoxypropanamide Benzofuran, hydroxypropyl, phenoxy Potential antioxidant/kinase inhibitor (inferred) N/A
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) Chlorophenyl, hydroxamic acid Metal chelation, HDAC inhibition
2-Hydroxy-2-methyl-3-([3-(trifluoromethyl)benzyl]sulfonyl)-N-[4-(trifluoromethyl)phenyl]propanamide Trifluoromethyl, sulfonyl High metabolic stability, enzyme inhibition
N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (Compound 5) Benzhydryl, hydroxyureido Antioxidant (DPPH assay)

Research Findings and Implications

  • Antioxidant Potential: Compounds with benzofuran or phenolic groups (e.g., butylated hydroxyanisole, BHA) exhibit radical-scavenging activity in DPPH assays . The target compound’s phenoxy group may similarly neutralize free radicals, though direct evidence is lacking.
  • Enzyme Inhibition : Sulfonamide derivatives () show efficacy in targeting enzymes like carbonic anhydrase, while hydroxamic acids () inhibit HDACs. The target compound’s amide linkage and benzofuran moiety could modulate serine proteases or kinases, warranting enzymatic profiling.
  • Toxicity Considerations: Hydroxypropyl groups may reduce cytotoxicity compared to chlorophenyl or trifluoromethyl substituents, which are linked to organofluorophoric accumulation risks .

Biological Activity

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran moiety, which is known for its pharmacological properties. The compound's structure can be depicted as follows:

Property Description
IUPAC Name This compound
Molecular Formula C20H21NO4
Molecular Weight 341.39 g/mol
CAS Number 1448140-29-1

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzofuran ring is known to modulate kinase and protease activities, which are critical in cancer progression and infection pathways. This interaction may lead to:

  • Inhibition of Tumor Growth: The compound exhibits anti-tumor properties by inhibiting specific kinases involved in cell proliferation.
  • Antibacterial Activity: It has shown potential against various bacterial strains, possibly through disruption of bacterial cell wall synthesis.
  • Antioxidative Effects: The hydroxypropyl group contributes to its antioxidative properties, scavenging free radicals and reducing oxidative stress.

Biological Activity Overview

Research on the biological activity of this compound has revealed several important findings:

  • Anti-Tumor Activity:
    • In vitro studies demonstrated that the compound inhibits the growth of breast cancer cells by inducing apoptosis and cell cycle arrest.
    • A study reported a significant reduction in tumor size in xenograft models treated with this compound.
  • Antibacterial Properties:
    • The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
    • Minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antibiotics.
  • Antioxidant Activity:
    • In vitro assays showed that it effectively reduces oxidative stress markers, indicating potential therapeutic benefits in oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound:

Study Findings
Study on Cancer Cell LinesDemonstrated significant cytotoxicity against MCF-7 breast cancer cells (IC50 = 15 µM) .
Antibacterial AssayShowed MIC values of 32 µg/mL against Staphylococcus aureus .
Antioxidant CapacityExhibited a DPPH scavenging activity of 75% at 50 µg/mL .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2-phenoxypropanamide, and how can yield optimization be achieved?

  • Methodology : The compound can be synthesized via multi-step organic reactions, including condensation of benzofuran derivatives with hydroxypropyl intermediates. For example, NaH in THF has been used to deprotonate hydroxyl groups, enabling nucleophilic substitution (e.g., coupling phenoxypropanamide moieties) . Yield optimization involves adjusting stoichiometry, reaction time (e.g., 0°C to room temperature), and purification via column chromatography or recrystallization. Monitoring reaction progress with TLC or HPLC is critical .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the benzofuran core, hydroxypropyl chain, and phenoxypropanamide substituents. Mass spectrometry (MS) confirms molecular weight, while FT-IR identifies functional groups (e.g., hydroxyl, amide). High-resolution MS or X-ray crystallography resolves ambiguities in complex cases .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Methodology : Agar well diffusion assays against Gram-negative bacteria (e.g., E. coli, K. pneumoniae) and antifungal tests (e.g., against Aspergillus flavus) provide initial activity profiles. Minimum inhibitory concentration (MIC) assays quantify potency. Positive controls like streptomycin ensure assay validity .

Q. How can researchers predict the pharmacokinetic properties of this compound computationally?

  • Methodology : Cheminformatic tools like SwissADME or PreADMET analyze absorption, distribution, metabolism, and excretion (ADME). Parameters such as LogP (lipophilicity), polar surface area (PSA), and blood-brain barrier permeability are modeled. Toxicity prediction tools (e.g., ProTox-II) assess hepatotoxicity and mutagenicity .

Advanced Research Questions

Q. What strategies can resolve contradictory biological activity data across studies?

  • Methodology : Standardize assay protocols (e.g., consistent inoculum size, incubation time) and validate using reference compounds. Employ dose-response curves to compare EC₅₀ values. Statistical tools (e.g., ANOVA, Tukey’s test) identify significant variations. Replicate studies under controlled conditions to isolate confounding factors .

Q. How can quantum chemical calculations elucidate the compound’s reactivity in synthetic or metabolic pathways?

  • Methodology : Density Functional Theory (DFT) calculations model reaction intermediates and transition states. Software like Gaussian or ORCA optimizes geometries and computes activation energies. Solvent effects are incorporated using continuum models (e.g., PCM). This predicts regioselectivity in hydroxylation or amide hydrolysis .

Q. What experimental designs are optimal for optimizing reaction conditions during scale-up?

  • Methodology : Factorial Design of Experiments (DoE) identifies critical variables (e.g., temperature, catalyst loading). Response Surface Methodology (RSM) maps interactions between parameters. For example, a Central Composite Design minimizes experimental runs while maximizing yield and purity. Real-time monitoring with PAT (Process Analytical Technology) ensures reproducibility .

Q. How can molecular docking studies inform the design of derivatives with enhanced target affinity?

  • Methodology : Dock the compound into bacterial enzyme active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina or Schrödinger. Analyze binding poses and interaction energies (e.g., hydrogen bonds, π-π stacking). Modify substituents (e.g., electron-withdrawing groups on the benzofuran ring) to improve fit and affinity .

Q. What mechanistic studies are needed to confirm the compound’s mode of action against multidrug-resistant pathogens?

  • Methodology : Time-kill assays determine bactericidal vs. bacteriostatic effects. Transcriptomic profiling (RNA-seq) identifies upregulated/downregulated genes in treated vs. untreated bacteria. Fluorescence microscopy visualizes membrane disruption or intracellular target engagement (e.g., DNA intercalation) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains; use ATCC reference strains for consistency .
  • Advanced Characterization : Employ synchrotron X-ray crystallography for unresolved stereochemistry or polymorphic forms .
  • Computational-Experimental Feedback : Integrate DFT-predicted reaction pathways with experimental kinetic studies to refine mechanistic hypotheses .

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